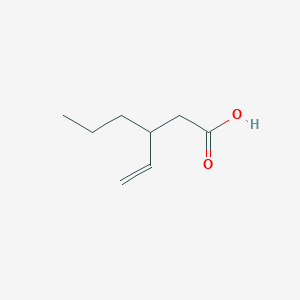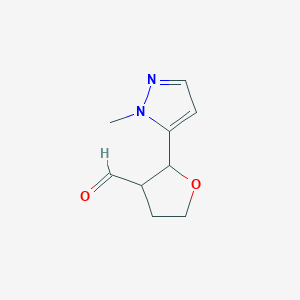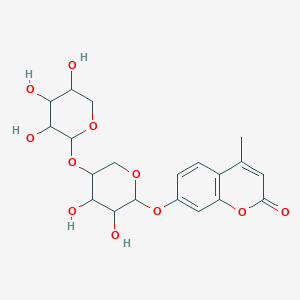
4-Methylumbelliferyl b-D-xylobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl b-D-xylobioside is a synthetic compound used primarily as a fluorogenic substrate for the detection of xylanase activity. Xylanases are enzymes that degrade xylan, a major component of plant cell walls. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl b-D-xylobioside typically involves the condensation of protected 4-Methylumbelliferyl b-D-xylopyranoside with ethyl 2,3,4-tri-O-acetyl-1-thio-b-D-xylopyranoside. This reaction is catalyzed by a b-D-xylosidase enzyme from Aspergillus species, which facilitates the formation of the desired xylooligosides .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the chemo-enzymatic synthesis approach is commonly employed. This method combines chemical protection and deprotection steps with enzymatic catalysis to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl b-D-xylobioside primarily undergoes hydrolysis reactions catalyzed by xylanase enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone, a fluorescent compound .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the specific xylanase enzyme being used. Common reagents include buffer solutions such as phosphate or acetate buffers .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-Methylumbelliferone, which exhibits strong fluorescence and can be easily detected using fluorometric methods .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl b-D-xylobioside is widely used in scientific research for the following applications:
Biochemistry: It serves as a fluorogenic substrate for the detection and quantification of xylanase activity in various biological samples.
Molecular Biology: The compound is used in enzyme assays to study the kinetics and mechanisms of xylanase enzymes.
Medicine: It is employed in diagnostic assays to detect xylanase-producing pathogens.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl b-D-xylobioside involves its hydrolysis by xylanase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-Methylumbelliferone. This fluorescent product can then be detected and quantified, providing a measure of xylanase activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-Indolyl b-D-xylobioside: Another fluorogenic substrate used for detecting xylanase activity, but it is less sensitive compared to 4-Methylumbelliferyl b-D-xylobioside.
p-Nitrophenyl b-D-xylobioside: Used in similar enzyme assays but produces a chromogenic rather than a fluorogenic product.
Uniqueness
This compound is unique due to its high sensitivity and specificity for detecting xylanase activity. Its fluorescent product, 4-Methylumbelliferone, provides a more sensitive and quantifiable measure compared to chromogenic substrates .
Propiedades
Fórmula molecular |
C20H24O11 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
7-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3 |
Clave InChI |
OAEJNHLLPXDPCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



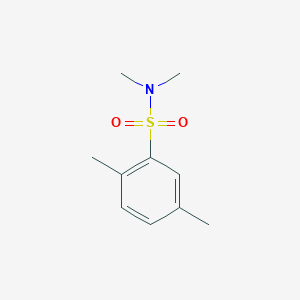
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
![2,2,2-trifluoroethyl N-[5-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B15128083.png)

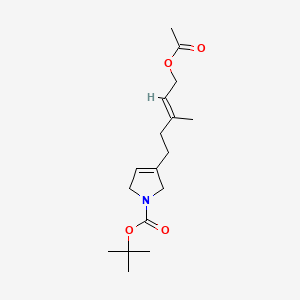

![(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B15128105.png)
![Naphtho[1,2-b]furan-3(2H)-one, 5-hydroxy-4-methyl-](/img/structure/B15128112.png)
![5-[5-(3,5-Dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B15128132.png)
